2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione
Description
The compound 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano[4,3-d][1,3]dioxine-4,5-dione features a fused pyrano[4,3-d][1,3]dioxine core with two methyl groups at the 2-position and a morpholin-4-yl substituent at the 7-position. Its structure combines a pyran ring fused to a 1,3-dioxine system, creating a bicyclic framework with ketone functionalities at positions 4 and 3.
Properties
CAS No. |
76245-27-7 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2,2-dimethyl-7-morpholin-4-ylpyrano[4,3-d][1,3]dioxine-4,5-dione |
InChI |
InChI=1S/C13H15NO6/c1-13(2)19-8-7-9(14-3-5-17-6-4-14)18-11(15)10(8)12(16)20-13/h7H,3-6H2,1-2H3 |
InChI Key |
DDBXQDMXOVFWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=O)OC(=C2)N3CCOCC3)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano-Dioxine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-dioxine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrano-dioxine core is replaced by the morpholine moiety.
Methylation: The final step involves the methylation of the compound to introduce the two methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating the efficacy of new compounds against cancer cells. Preliminary results show that this compound may exhibit significant cytotoxicity.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2,2-Dimethyl-7-morpholin-4-yl... | HeLa (Cervical) | TBD |
| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |
| Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |
Neuropharmacological Potential
The morpholine ring present in the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as depression and anxiety.
Neuropharmacological Studies
Research focusing on piperidine derivatives indicates that they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders.
Antioxidant Activity
There is growing interest in the antioxidant properties of compounds like 2,2-Dimethyl-7-morpholin-4-yl... . Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that this compound may exhibit significant antioxidant activity.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as cell proliferation, apoptosis, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrano[4,3-b]pyran-2,5-dione Derivatives
- Example: 4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) Core: Pyrano[4,3-b]pyran (two fused pyran rings). Substituents: Phenyl group at position 7, hydroxyl at position 3. Properties: Melting point 241–244°C (decomp.), IR peaks at 1737 cm⁻¹ (C=O), NMR signals at δ 5.64 (s, 1H) and 7.5–8.0 (m, aromatic protons). Comparison: The absence of a 1,3-dioxine ring in 6b reduces oxygen content compared to the target compound. The phenyl group may enhance lipophilicity, whereas the morpholinyl group in the target compound could improve aqueous solubility.
Pyrano[3,2-c]benzo[b]pyran-2,5-dione (17)
- Core: Pyrano[3,2-c]benzo[b]pyran (pyran fused to a benzopyran).
- Substituents: Cyano and pyridinyl groups.
- Synthesis : Formed via CAN-mediated reactions of 4-hydroxy precursors with alkenes.
- Comparison: The benzo[b]pyran moiety introduces aromaticity, differing from the 1,3-dioxine system in the target compound. Cyano/pyridinyl substituents may confer distinct electronic effects compared to morpholinyl.
Substituent Effects
Morpholinyl vs. Alkyl/Aryl Groups
- Target Compound : The 7-morpholin-4-yl group introduces a six-membered ring with one nitrogen and one oxygen atom, enabling hydrogen bonding and polarity.
- 2,7-Dimethyl-2,3-dihydro-4H,5H-pyrano[4,3-b]pyran-4,5-dione (CAS 18735-96-1) Substituents: Methyl groups at positions 2 and 5. Impact: Methyl groups increase hydrophobicity, whereas morpholinyl enhances solubility.
Methoxybenzyl and Methyl Derivatives
- Example: (±)-6-(4-methoxybenzyl)-7-methyl-pyrano-furo-pyridone (14ad) Substituents: Methoxybenzyl (polar) and methyl (nonpolar). Comparison: The methoxy group offers moderate polarity, but the morpholinyl group in the target compound provides stronger basicity and hydrogen-bonding capacity.
Biological Activity
2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione (CAS Number: 76245-27-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione is with a molecular weight of approximately 281.26 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.41 g/cm³ |
| Boiling Point | 451.2 °C at 760 mmHg |
| Flash Point | 226.7 °C |
| LogP | 0.8267 |
Biological Activity
The compound exhibits a range of biological activities that are primarily linked to its heterocyclic structure. Research indicates that it may possess antioxidant , anticancer , and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research on similar pyrano derivatives has shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Case Study:
In a comparative study involving various compounds with similar structures, it was found that derivatives of pyrano compounds exhibited IC50 values in the micromolar range against human non-small cell lung cancer A549 cells. While specific data for our compound is limited, related compounds show promise in this area .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Heterocycles similar to 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine have been documented for their effectiveness against bacterial strains and fungi .
Research Findings:
A study on novel piperidinyl derivatives indicated that modifications on the pyrano ring could enhance antimicrobial efficacy. The findings suggest that further structural optimization may lead to improved activity against resistant bacterial strains .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
